molecular formula C21H21N3O3S2 B2841166 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105237-64-6

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2841166
CAS RN: 1105237-64-6
M. Wt: 427.54
InChI Key: JKUQJBPKMFRIPI-UHFFFAOYSA-N
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Description

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of organic chemistry has led to the synthesis of novel compounds derived from similar chemical structures for potential applications in medicine and materials science. For instance, novel heterocyclic compounds such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, demonstrating anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic routes open up avenues for the development of new therapeutic agents.

Anticancer Activity

Certain derivatives have shown potential in cancer treatment. For example, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and tested for anticancer activity, showing inhibition against multiple cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). This highlights the potential of such compounds in developing new anticancer drugs.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of related compounds have been explored, showing activity against a range of pathogens. Compounds synthesized from rhodanine-3-acetic acid derivatives, for example, have demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis, and other bacteria and fungi, pointing towards their potential in treating infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).

Development of Aldose Reductase Inhibitors

Iminothiazolidin-4-one acetate derivatives, structurally related to the compound , have been evaluated as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. These studies have identified potent inhibitors, showcasing the potential for developing treatments for diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Exploration of Coordination Complexes

Research has also delved into the formation of coordination complexes with metals such as potassium, leading to the synthesis of polymeric coordination complexes with potential applications in catalysis and materials science. These complexes demonstrate the versatility of such compounds in forming novel structures with unique properties (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-27-16-7-5-6-14(10-16)13-29-21-22-15(12-20(26)24-21)11-19(25)23-17-8-3-4-9-18(17)28-2/h3-10,12H,11,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQJBPKMFRIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide

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